molecular formula C17H14N4OS2 B293494 6-(3-Methoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Methoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293494
M. Wt: 354.5 g/mol
InChI Key: WPPRTDQJILOOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Methoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles and has a molecular formula of C18H14N4O2S2.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
6-(3-Methoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis or programmed cell death in cancer cells. The compound has shown anti-inflammatory properties and has been studied for its potential use in the treatment of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Methoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential therapeutic applications and its ability to inhibit the growth and proliferation of cancer cells. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of 6-(3-Methoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include further studies on its mechanism of action, optimization of the synthesis method to obtain a higher yield of the compound, and testing its efficacy in animal models. Additionally, the compound could be modified to improve its pharmacokinetic and pharmacodynamic properties and reduce potential side effects. Further studies could also explore the potential use of the compound in combination with other drugs for the treatment of cancer and other diseases.
In conclusion, 6-(3-Methoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound for the treatment of cancer and other diseases. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its use in clinical settings.

Synthesis Methods

The synthesis of 6-(3-Methoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-mercapto-1,2,4-triazole with 3-methoxybenzaldehyde in the presence of acetic acid. The resulting compound is then reacted with phenyl isothiocyanate to yield the final product. The synthesis method has been optimized to obtain a high yield of the compound.

Scientific Research Applications

6-(3-Methoxyphenyl)-3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has shown promising results in the treatment of breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of rheumatoid arthritis.

properties

Molecular Formula

C17H14N4OS2

Molecular Weight

354.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4OS2/c1-22-13-7-5-6-12(10-13)16-20-21-15(18-19-17(21)24-16)11-23-14-8-3-2-4-9-14/h2-10H,11H2,1H3

InChI Key

WPPRTDQJILOOSV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Origin of Product

United States

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